molecular formula C₈¹³CH₁₁NO₂ B1144619 1-13C-D-Phenylalanine CAS No. 1202063-94-2

1-13C-D-Phenylalanine

Cat. No.: B1144619
CAS No.: 1202063-94-2
M. Wt: 166.18
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Description

1-13C-D-Phenylalanine is a synthetically produced, isotopically labeled amino acid specifically designed for advanced research applications. This compound features a carbon-13 isotope at the 1-position (carboxyl carbon) of its aromatic ring and is the non-proteinogenic D-enantiomer, providing unique properties for scientific investigation. Its primary research value lies in structural biology and biophysics, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. The 13C-19F spin system created when the phenylalanine ring is fluorinated acts as a highly sensitive, bioorthogonal NMR reporter. This allows researchers to study the structure, dynamics, and interactions of large biomolecules and protein complexes with high resolution, even in challenging, high-molecular-weight systems, thanks to the F-TROSY effect that yields narrow linewidths . The D-enantiomer of phenylalanine is not incorporated into proteins during synthesis in most biological systems, which makes it useful for studying specific enzymatic processes and metabolic pathways. D-Phenylalanine has been investigated for its potential role in modulating endogenous pain-relief systems by inhibiting the enzyme that breaks down endorphins and enkephalins, the body's natural pain-killing chemicals . Furthermore, research suggests it may act as a niacin receptor 2 agonist . This reagent is essential for probing protein function, ligand interactions, and metabolic pathways. It is supplied exclusively For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

1202063-94-2

Molecular Formula

C₈¹³CH₁₁NO₂

Molecular Weight

166.18

Synonyms

(2R)-2-Amino-3-phenylpropanoic Acid-1-13C;  (R)-3-Phenyl-2-aminopropanoic Acid-1-13C;  (R)-Phenylalanine-1-13C;  D-(+)-Phenylalanine-1-13C;  D-α-Amino-β-phenylpropionic Acid-1-13C;  Endorphenyl-1-13C;  NSC 25005-1-13C

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies for 1 13c D Phenylalanine

Chemical Synthesis Approaches for Stereospecific ¹³C-Labeling

Chemical synthesis provides versatile and precise control over the placement of isotopic labels within the D-phenylalanine molecule. These methods can be broadly categorized by the position of the ¹³C label.

Carboxyl-¹³C Labeling via ¹²C/¹³C Isotope Exchange Reactions

While direct ¹²C/¹³C isotope exchange at the carboxyl group of D-phenylalanine is not a commonly employed synthetic route due to the kinetic stability of the C-C bond, labeling of the carboxyl group is typically achieved by constructing the amino acid from a ¹³C-labeled precursor. One illustrative, albeit multi-step, chemical approach to achieve L-phenylalanine-1-¹³C involves the use of a ¹³C-labeled cyanide source, which ultimately becomes the carboxyl carbon. Although this example yields the L-enantiomer, similar principles of incorporating a C1-labeled synthon can be applied in stereoselective syntheses to obtain the D-enantiomer.

A general chemical synthesis pathway to introduce a ¹³C label at the carboxyl position can be conceptualized through the Strecker synthesis or similar methodologies, starting with a ¹³C-labeled cyanide, such as potassium cyanide (K¹³CN).

Ring-¹³C Labeling Strategies from Precursors

Introducing a ¹³C label into the aromatic ring of D-phenylalanine necessitates the use of specifically labeled precursors that are then elaborated into the final amino acid. This strategy allows for the precise placement of the isotope at any position on the phenyl ring.

A notable method involves the synthesis of [4-¹³C, 2,3,5,6-²H₄] 4-fluorophenylalanine starting from [2-¹³C] acetone (B3395972) and deuterium (B1214612) oxide. nih.gov Although this example results in a fluorinated and deuterated analog, the fundamental approach of using a simple, commercially available ¹³C-labeled starting material to construct the aromatic ring is a key strategy. The synthesis proceeds through the formation of a labeled nitrophenol intermediate, which can then be further modified. nih.gov For the synthesis of ring-labeled phenylalanine specifically, precursors like [ring-¹³C₆]-L-phenylalanine are available and used in research, for example, in mass spectrometry imaging studies of amino acid kinetics in cancer models. nih.govpubcompare.aiisotope.com

The general principle involves utilizing retrosynthetic analysis to identify a simple, isotopically labeled aromatic precursor that can be converted to the phenylalnine side chain through established organic chemistry reactions.

Multi-Isotope Labeling (e.g., ¹³C, ²H, ¹⁹F) on Side Chains

For more sophisticated applications, such as in protein NMR studies, multi-isotope labeling patterns are often required. A method has been developed to introduce a ¹³C-¹⁹F spin system into the deuterated aromatic side chain of phenylalanine. nih.govnih.gov This approach begins with [2-¹³C] acetone, which is converted to a ¹³C-labeled nitrophenol. nih.gov Subsequent steps involve deuteration and deoxyfluorination to yield [4-¹³C, 2,3,5,6-²H₄] 4-fluorophenylalanine. nih.gov This triple labeling strategy, combining ¹³C, ²H, and ¹⁹F, provides a powerful tool for probing protein structure and dynamics by minimizing unwanted proton couplings and introducing a sensitive NMR reporter group. nih.govnih.gov

Isotope PatternStarting MaterialsKey IntermediatesFinal Product
[4-¹³C, 2,3,5,6-²H₄][2-¹³C] acetone, Deuterium oxide[1-¹³C] 4-nitrophenol[4-¹³C, 2,3,5,6-²H₄] 4-fluorophenylalanine

Enzymatic and Chemoenzymatic Synthesis

Enzymatic and chemoenzymatic methods offer the advantages of high stereoselectivity and mild reaction conditions, making them attractive for the synthesis of enantiomerically pure 1-¹³C-D-phenylalanine.

Phenylalanine Ammonia (B1221849) Lyase (PAL)-Mediated Amination

Phenylalanine ammonia lyase (PAL) is an enzyme that catalyzes the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. turner-biocatalysis.com By exploiting the reversibility of this reaction, PAL can be used to synthesize L-phenylalanine and its derivatives from the corresponding cinnamic acids in the presence of high concentrations of ammonia. turner-biocatalysis.comsemanticscholar.orgtandfonline.comfrontiersin.org To synthesize 1-¹³C-L-phenylalanine, a [1-¹³C]-labeled cinnamic acid precursor is required. semanticscholar.orgtandfonline.com This precursor can be synthesized chemically from a ¹³C-labeled starting material such as [1-¹³C]CH₃COONa. semanticscholar.orgtandfonline.com While PAL naturally produces the L-enantiomer, engineered PALs and related enzymes are being developed to access D-amino acids. nih.govacs.org

Stereoselective Oxidation and Nonselective Reduction in Deracemization

A significant advancement in the synthesis of D-phenylalanine derivatives involves a one-pot chemoenzymatic cascade that couples PAL-mediated amination with a deracemization process. nih.gov This method allows for the synthesis of substituted D-phenylalanines in high yield and excellent optical purity from inexpensive cinnamic acids. nih.gov The process begins with the PAL-catalyzed amination of a cinnamic acid, which typically produces the L-amino acid with some amount of the D-enantiomer. nih.gov The subsequent deracemization step involves the stereoselective oxidation of the L-amino acid, followed by a nonselective reduction of the resulting intermediate back to the racemic amino acid. nih.gov This effectively enriches the reaction mixture in the desired D-enantiomer. nih.gov By employing engineered PAL variants, the yield and enantiomeric excess of the D-configured product can be further enhanced. nih.gov

StepDescriptionKey Enzyme/ReagentOutcome
AminationAddition of ammonia to a cinnamic acid derivativePhenylalanine Ammonia Lyase (PAL)Formation of a mixture of L- and D-phenylalanine derivatives
DeracemizationStereoselective oxidation of the L-enantiomer and nonselective reductionL-amino acid deaminase (LAAD) / NH₃:BH₃Enrichment of the D-enantiomer

D-Amino Acid Dehydrogenase Applications in 13C-D-Amino Acid Synthesis

The synthesis of isotopically labeled D-amino acids, including 1-¹³C-D-Phenylalanine, can be efficiently achieved using engineered D-amino acid dehydrogenase (D-AADH) enzymes. nih.govfrontiersin.org This biocatalytic approach is highly desirable due to its high stereoselectivity and the use of low-cost starting materials. nih.gov The process relies on the reductive amination of a corresponding 2-keto acid in the presence of ammonia and a nicotinamide cofactor, typically NADPH. nih.gov

Researchers have successfully created broad substrate range, highly stereoselective D-AADH enzymes through mutagenesis of meso-diaminopimelate D-dehydrogenase (meso-DAPDH). nih.gov These engineered enzymes are no longer strictly dependent on their native substrate and can act on a variety of 2-keto acids, including straight-chain, branched-aliphatic, and aromatic variants. nih.gov For the synthesis of 1-¹³C-D-Phenylalanine, the specific precursor required would be 1-¹³C-phenylpyruvic acid.

The enzymatic reaction catalyzed by the engineered D-AADH converts the 2-keto acid into the corresponding D-amino acid with very high enantiomeric purity. nih.gov Studies have demonstrated that this method can produce D-amino acids with an enantiomeric excess (e.e.) value of 95% to over 99%. nih.govwikipedia.org Furthermore, using thermostable D-AADH enzymes, created from organisms like thermophiles, allows the reaction to be carried out at high temperatures (e.g., 60°C), which helps prevent microbial contamination. frontiersin.org This enzymatic system has proven useful for the practical synthesis of various ¹³C- and/or ¹⁵N-labeled D-branched-chain amino acids with high yields. nih.govfrontiersin.org

Table 1: Features of D-Amino Acid Dehydrogenase (D-AADH) in Labeled D-Amino Acid Synthesis

Feature Description Reference
Reaction Type Reductive amination of a 2-keto acid. nih.gov
Cofactor NADP⁺/NADPH nih.govfrontiersin.org
Precursor for 1-¹³C-D-Phe 1-¹³C-phenylpyruvic acid N/A
Enantioselectivity High, producing the D-enantiomer with 95% to >99% e.e. nih.govwikipedia.org
Substrate Range Broadened via enzyme engineering to include aliphatic and aromatic keto acids. nih.gov
Key Advantage One-step, highly stereoselective synthesis with high yields. frontiersin.orgnih.gov
Thermostable Variants Allow reactions at elevated temperatures, reducing contamination risk. frontiersin.org

Biosynthetic Incorporation Methods

Bacterial Overexpression Systems for Site-Specific Labeling

Bacterial overexpression systems, particularly using Escherichia coli, are a primary method for producing proteins with site-specifically labeled amino acids for applications like nuclear magnetic resonance (NMR) spectroscopy. nih.gov While D-amino acids are not incorporated during standard ribosomal protein synthesis, the methodologies developed for producing site-specifically labeled L-phenylalanine illustrate the principles of bacterial biosynthesis. This process involves engineering the bacterial metabolic pathways to direct the flow of an isotopic label from a simple carbon source to a specific position on an amino acid. nih.gov

For the production of phenylalanine with a ¹³C label at a specific carbon, the bacteria are grown in a minimal medium where the primary carbon source is an isotopically labeled precursor. nih.gov For instance, using 2-¹³C-glycerol as the sole carbon source can produce phenylalanine with ¹³C incorporated at the Cα, Cγ, and Cε positions. nih.gov This approach is cost-effective and allows for the generation of isolated ¹H-¹³C spin systems, which are valuable probes for studying protein structure and dynamics. nih.gov The level of isotope incorporation can be very high; for example, using 2-¹³C-glycerol has resulted in ¹³C incorporation of approximately 95% at the Cα position and an average of 70% at the Cε positions of phenylalanine. nih.gov Aromatic amino acids are particularly useful as probes because they are frequently found at important structural or interaction interfaces in proteins. nih.govresearchgate.net

Utilization of Labeled Metabolic Precursors in Culture Media

The introduction of specific isotopically labeled metabolic precursors into bacterial culture media is a refined strategy for achieving selective labeling of amino acids. iaea.org This method bypasses the need for the entire synthesis to start from a simple carbon source like glucose or glycerol. Instead, a more complex molecule that is closer to the final amino acid in the biosynthetic pathway is supplied to the bacteria. researchgate.net

For aromatic amino acids like phenylalanine, precursors such as shikimic acid or erythrose can be used. nih.govnih.gov An early example involved using shikimic acid to label the aromatic protons of phenylalanine, tyrosine, and tryptophan against a deuterated background. researchgate.net More recent studies have systematically investigated the use of site-selectively ¹³C-enriched erythrose (e.g., 1-, 2-, 3-, or 4-¹³C-erythrose) as a precursor. nih.gov This approach generally results in more selective labeling with less background incorporation at other positions compared to using labeled glucose. nih.gov For phenylalanine and tyrosine, maximum ¹³C incorporation from labeled erythrose can be achieved at a concentration of 1 gram per liter of medium. nih.gov The choice of precursor and the specific labeling pattern on that precursor determines the final position of the isotope on the target amino acid. researchgate.netnih.gov

Strategies for High-Level Isotope Incorporation into Recombinant Proteins

Achieving a high level of incorporation of an exogenously supplied labeled amino acid into a target protein requires strategies to suppress the bacterium's own de novo synthesis of that amino acid. nih.gov If the host cell continues to produce the unlabeled version of the amino acid, the final recombinant protein will contain a mixture of labeled and unlabeled residues, diminishing the effectiveness of isotope-based analytical methods. nih.gov

One effective strategy involves modifying the composition of the growth media. nih.gov For example, a modified M9 minimal media, termed M9+20, has been developed to improve phenylalanine incorporation. nih.gov A crucial component of this strategy is the addition of an inhibitor of the endogenous amino acid synthesis pathway. Glyphosate, an inhibitor of the shikimate pathway essential for aromatic amino acid synthesis, can be added to the culture medium at concentrations around 140 mg/L. nih.gov This inhibition forces the bacteria to utilize the externally supplied, isotopically labeled phenylalanine for protein synthesis.

Another approach is the use of auxotrophic bacterial strains. These are strains that have a mutation in a specific biosynthetic pathway, rendering them unable to produce a particular amino acid. nih.gov By using a phenylalanine auxotroph, the cells are naturally dependent on an external supply of phenylalanine for growth and protein expression, ensuring high levels of incorporation of the labeled amino acid provided in the media. nih.gov Combining these strategies—using modified media, pathway inhibitors, and auxotrophic strains—can maximize the incorporation of the desired labeled amino acid into the final recombinant protein product. nih.govacs.org

Table 2: Strategies to Maximize Isotope Incorporation in Recombinant Proteins

Strategy Method Purpose Reference
Media Modification Use of modified minimal media (e.g., M9+20). To create an environment that favors uptake and use of external amino acids. nih.gov
Inhibition of Endogenous Synthesis Addition of pathway inhibitors, such as glyphosate for aromatic amino acids. To block the cell's de novo synthesis of the unlabeled amino acid. nih.gov
Use of Auxotrophic Strains Employing bacterial strains with mutations in the target amino acid's biosynthetic pathway. To make the cell dependent on the externally supplied labeled amino acid. nih.gov
Precursor Concentration Optimization Determining the optimal amount of labeled precursor needed per liter of culture. To achieve maximum incorporation efficiently without being cost-prohibitive. nih.govacs.org

Table 3: Mentioned Chemical Compounds

Compound Name
1-¹³C-D-Phenylalanine
1-¹³C-phenylpyruvic acid
2-¹³C-glycerol
D-amino acid dehydrogenase (D-AADH)
Erythrose
Glucose
Glyphosate
meso-diaminopimelate D-dehydrogenase (meso-DAPDH)
NADPH
Phenylalanine
Shikimic acid
Tyrosine

Analytical Techniques for 1 13c D Phenylalanine and Its Metabolites

Mass Spectrometry-Based Quantification

Mass spectrometry (MS) is a cornerstone for the quantitative analysis of stable isotope-labeled compounds. It measures the mass-to-charge ratio of ions, allowing for the precise differentiation between the natural abundance compound and its ¹³C-enriched counterpart.

Isotope-Dilution Mass Spectrometry

Isotope-Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying compounds. The technique involves adding a known amount of an isotopically labeled standard, such as 1-¹³C-D-Phenylalanine, to a sample. This labeled compound serves as an internal standard that behaves almost identically to the unlabeled analyte during sample preparation and analysis. By measuring the ratio of the labeled to the unlabeled compound via mass spectrometry, the precise concentration of the endogenous analyte can be determined. This approach is utilized in developing reference methods for the accurate quantification of phenylalanine in serum and for the certification of peptide standards. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Tracing

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for tracing the metabolic fate of 1-¹³C-D-Phenylalanine. This method first separates the compound and its metabolites from complex biological matrices using liquid chromatography. The separated components are then ionized and analyzed by two mass spectrometers in series (tandem MS). This provides high selectivity and sensitivity, making it ideal for tracking the incorporation of the ¹³C label into various metabolic pathways.

Research findings have demonstrated that LC-MS/MS is optimally suited for precise measurements of tracer enrichment, particularly in samples with low abundance and small quantities. nih.gov For instance, LC-MS has been used to measure the enrichment of free amino acids like ¹³C-labeled phenylalanine and its metabolite tyrosine in tissue homogenates, serving to complement and validate data from other imaging techniques. nih.gov The method's high sensitivity is also advantageous for detecting low amounts of D-amino acids in biological samples, often following a chemical derivatization step to allow for separation on conventional chromatography columns. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment

Gas Chromatography-Mass Spectrometry (GC-MS) is another key technique for determining the isotopic enrichment of 1-¹³C-D-Phenylalanine. In this method, volatile derivatives of the amino acid are prepared before being separated by gas chromatography and detected by a mass spectrometer. nih.gov GC-MS is particularly valuable for its high resolving power in separating different compounds.

A significant application of GC-MS in this context is the use of chiral columns, which can separate the D- and L-enantiomers of phenylalanine. This capability is crucial for specifically measuring the enrichment of D-[¹³C]phenylalanine, as demonstrated in studies analyzing its presence in urine samples. nih.gov The technique has also been successfully employed for the simultaneous determination of plasma enrichments of ¹³C- and ¹⁵N-labeled phenylalanine and tyrosine in a single analytical run, highlighting its efficiency. nih.gov Compared to other MS techniques, GC-MS requires specific sample derivatization but provides robust and reliable quantification of isotopic enrichment. nih.govresearchgate.net

Table 1: Comparison of Mass Spectrometry Techniques for ¹³C-Phenylalanine Enrichment Analysis

TechniquePrecision (Intra-Assay CV%)Precision (Inter-Assay CV%)Required Muscle Sample Size (µg)
LC/MS/MS 1.7%3.2%0.8
GC/MS/MS 6.3%10.2%3
GC/C/IRMS 13.0%9.2%8
GC/MS 13.5%25.0%3

Data sourced from a comparative study on L-[ring-¹³C₆]phenylalanine. nih.gov This interactive table allows for the comparison of key performance metrics across different mass spectrometry platforms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical structure and environment of atoms. It is particularly useful for analyzing ¹³C-labeled compounds.

¹³C NMR for Enrichment Level Determination

¹³C NMR spectroscopy directly detects the ¹³C nucleus. Due to the low natural abundance of ¹³C (approximately 1.1%), the site-specific enrichment in 1-¹³C-D-Phenylalanine leads to a significant increase in the corresponding NMR signal intensity, which can be up to 90-fold greater than the natural abundance signal. dss.go.th This signal enhancement is directly proportional to the level of isotopic incorporation at that specific carbon position. Therefore, by analyzing the intensity of the signal from the C-1 carbon, researchers can determine the level of ¹³C enrichment in the molecule. dss.go.th This method is a powerful tool for confirming the success of labeling experiments and quantifying the degree of enrichment without the need for mass spectrometry. dss.go.th

Multi-Nuclear NMR for Structural Elucidation and Dynamics

Multi-nuclear NMR involves the detection of multiple types of atomic nuclei (e.g., ¹H, ¹³C, ¹⁵N) and the use of multi-dimensional experiments to reveal detailed structural information and molecular dynamics. For 1-¹³C-D-Phenylalanine, a combination of 1D and 2D NMR experiments can unequivocally confirm the position of the isotopic label and elucidate the structure of its metabolites. omicsonline.org

Two-dimensional experiments like Heteronuclear Single Quantum Coherence (HSQC) are used to correlate the enriched ¹³C nucleus with its directly attached proton, confirming the specific site of labeling. omicsonline.orghmdb.ca Other techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can reveal correlations between the ¹³C atom and protons that are two or three bonds away, which is invaluable for the structural elucidation of metabolites. omicsonline.orgmdpi.com Furthermore, the introduction of other stable isotopes, such as deuterium (B1214612) (²H) and fluorine-¹⁹ (¹⁹F), alongside ¹³C, creates multi-labeled molecules that can be studied using advanced multi-nuclear NMR techniques to probe protein structure and dynamics. nih.gov

Table 2: Application of NMR Spectroscopy Techniques for 1-¹³C-D-Phenylalanine Analysis

NMR ExperimentDimensionalityPrimary ApplicationInformation Provided
¹³C NMR 1DEnrichment Level DeterminationEnhanced signal intensity at the C-1 position indicates isotopic incorporation. dss.go.th
¹H NMR 1DStructural InformationProvides chemical shifts and couplings for all proton nuclei in the molecule. mdpi.com
HSQC 2DStructural ConfirmationCorrelates the ¹³C nucleus with its directly attached proton, confirming the label's position. hmdb.ca
HMBC 2DStructural ElucidationShows correlations between the ¹³C nucleus and protons over multiple bonds, aiding in metabolite identification. omicsonline.org

This interactive table summarizes the primary uses of different NMR experiments in the analysis of ¹³C-labeled phenylalanine.


Chemical Shift Analysis in Protein-Ligand Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the interactions between proteins and ligands at an atomic level. The introduction of a 13C isotope at a specific position, such as in 1-13C-D-Phenylalanine, provides a sensitive probe to monitor changes in the local electronic environment. When this compound binds to a protein, changes in the chemical shift of the 13C nucleus can be observed. These changes, known as chemical shift perturbations (CSPs) or complexation-induced changes in chemical shift (CIS), are indicative of the ligand's binding mode and the specific residues involved in the interaction. nih.govnih.gov

The magnitude of the chemical shift perturbation is influenced by several factors, including through-bond and through-space interactions. nih.gov For instance, the proximity of the 13C-labeled carbonyl group to aromatic rings of amino acid residues within the protein's binding pocket can induce significant upfield or downfield shifts due to ring current effects. biorxiv.org By analyzing the CSPs of the protein's backbone and sidechain nuclei upon titration with this compound, it is possible to map the ligand binding site on the protein surface. nih.govnih.gov The most common approach involves monitoring 1H-15N HSQC spectra of an isotopically labeled protein, but direct observation of the 13C-labeled ligand can also provide valuable information. nih.gov

The analysis of 13C chemical shifts in labeled amino acids like phenylalanine is crucial for understanding the electrostatic and conformational changes that occur upon binding. illinois.edu For example, a study on phenylalanine and tyrosine residues in dipeptides and proteins demonstrated that electrostatic field effects are a dominant factor influencing the Cγ chemical shifts. illinois.edu This suggests that changes in the electrostatic environment of the binding pocket upon ligand association will be reflected in the 13C chemical shift of this compound.

Table 1: Factors Influencing 13C Chemical Shift in Protein-Ligand Complexes

FactorDescription
Through-bond effects Changes in the electronic structure of the molecule transmitted through covalent bonds upon binding.
Through-space interactions Interactions with nearby groups in the protein, such as hydrogen bonding and van der Waals forces. nih.gov
Ring current effects Shielding or deshielding of the 13C nucleus due to the magnetic anisotropy of nearby aromatic rings. biorxiv.org
Electric field effects Polarization of the electron cloud around the 13C nucleus by local electric fields within the binding pocket. illinois.edu
Conformational changes Alterations in the torsion angles of the ligand or protein sidechains upon complex formation.

Chromatographic Separations

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of enantiomers. phenomenex.com To determine the enantiomeric purity of this compound, chiral HPLC methods are employed. These methods utilize a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. unibuc.ro

Several types of CSPs have been successfully used for the resolution of phenylalanine enantiomers. These include cyclodextrin-based, macrocyclic glycopeptide (e.g., teicoplanin and ristocetin), and cyclofructan-based stationary phases. semanticscholar.orgresearchgate.net The choice of CSP and mobile phase composition is critical for achieving optimal separation. For instance, teicoplanin and ristocetin-based CSPs have shown sufficient enantioseparation in reversed-phase mode using acetonitrile (B52724) and water as the mobile phase. semanticscholar.orgresearchgate.net

The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte. The differing stability of these complexes results in different retention times for the D- and L-enantiomers, allowing for their quantification. The enantiomeric excess of a sample can then be determined by comparing the peak areas of the two enantiomers. nih.gov

Table 2: Chiral HPLC Conditions for Phenylalanine Enantiomer Separation

Chiral Stationary PhaseMobile PhaseDetectionReference
Teicoplanin-basedAcetonitrile/Water (75/25, v/v)UV semanticscholar.orgresearchgate.net
Ristocetin-basedAcetonitrile/Water (60/40, v/v)UV semanticscholar.orgresearchgate.net
β-cyclodextrinNormal phase solventsUV semanticscholar.orgresearchgate.net
Isopropylcarbamate cyclofructan 6Normal phase solventsUV semanticscholar.orgresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. diva-portal.org This is achieved by using columns packed with smaller particles (typically sub-2 µm) and operating at higher pressures. For the analysis of this compound, UPLC can provide faster and more efficient separations. sielc.com

The principles of separation in UPLC are the same as in HPLC, but the enhanced efficiency allows for better resolution of complex mixtures and a reduction in analysis time. diva-portal.org In the context of analyzing this compound and its metabolites, UPLC can be particularly advantageous for high-throughput screening and for resolving closely eluting compounds. The increased sensitivity is also beneficial when dealing with low-concentration samples. diva-portal.org A reverse-phase UPLC method with a mobile phase consisting of acetonitrile, water, and an acid modifier like formic acid (for mass spectrometry compatibility) can be employed for the analysis of D-Phenylalanine. sielc.com

Other Spectroscopic and Detection Methods

Ultraviolet (UV) and Infrared (IR) Spectroscopy for Identity Confirmation

Ultraviolet (UV) and Infrared (IR) spectroscopy are fundamental techniques used for the confirmation of a compound's identity. For this compound, these methods provide characteristic spectral fingerprints.

UV spectroscopy of D-phenylalanine in aqueous solution reveals absorption maxima characteristic of the phenyl group. The UV-visible spectrum of D-phenylalanine shows absorption bands related to the electronic transitions within the aromatic ring. researchgate.net

Infrared spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of D-phenylalanine exhibits characteristic absorption bands corresponding to the vibrations of the carboxylic acid, amino group, and the aromatic ring. nih.govyildiz.edu.tr For the zwitterionic form of D-phenylalanine, specific bands for the carboxylate (COO-) and ammonium (B1175870) (-NH3+) groups can be observed. yildiz.edu.tr The substitution of 12C with 13C at the carboxyl position is expected to cause a small but discernible shift in the vibrational frequency of the C=O stretching mode, which can be used to confirm the isotopic labeling.

Table 3: Characteristic IR Absorption Bands for D-Phenylalanine

Functional GroupWavenumber (cm⁻¹)Vibrational Mode
-NH₃⁺~3000-3200N-H stretching
Aromatic C-H~3000-3100C-H stretching
C=O (in COO⁻)~1550-1610Asymmetric stretching
C=C (aromatic)~1400-1600Ring stretching
COO⁻~1400-1450Symmetric stretching

Note: Wavenumbers are approximate and can vary based on the sample state (solid, solution) and intermolecular interactions. yildiz.edu.tr

Circular Dichroism (CD) for Chiral Discrimination

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov Enantiomers, such as D- and L-phenylalanine, have equal but opposite CD spectra. researchgate.net This property makes CD an invaluable tool for chiral discrimination and for determining the absolute configuration of a chiral molecule. nih.gov

The CD spectrum of D-phenylalanine will show a negative Cotton effect at certain wavelengths and a positive one at others, while L-phenylalanine will exhibit a mirror-image spectrum with positive and negative Cotton effects at the same wavelengths. researchgate.net A racemic mixture of D- and L-phenylalanine will be CD-silent as the signals from the two enantiomers cancel each other out. researchgate.net This technique is highly sensitive to the stereochemistry of the molecule and can be used to confirm the enantiomeric identity of this compound. nih.gov CD spectroscopy, often coupled with HPLC, can also be used to determine the elution order of enantiomers from a chiral column. semanticscholar.org

Surface Plasmon Resonance (SPR) for Detection and Selectivity

Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique utilized to measure biomolecular interactions in real time. nuvisan.com This method provides precise data on binding kinetics and affinity, making it a valuable tool for the detection and characterization of compounds like 1-¹³C-D-Phenylalanine and its metabolites. nuvisan.com The principle of SPR involves measuring changes in the refractive index at the surface of a sensor chip, which are proportional to the mass of molecules binding to or dissociating from the surface. nuvisan.com

For the detection of phenylalanine, SPR sensing systems have been developed using various recognition elements to achieve selectivity. nih.govingentaconnect.com One approach involves the use of photochromic spiroxazine derivatives. nih.govingentaconnect.com In such a system, a recognition-functional spiroxazine monolayer is self-assembled onto a gold (Au) surface. nih.govingentaconnect.com The interaction between different enantiomers of phenylalanine (D- and L-forms) and the spiroxazine monolayer leads to different SPR angle shifts, which can be attributed to the varying dipole moments of the resulting ionic complexes. nih.govingentaconnect.com This differentiation forms the basis for the selective detection of the specific enantiomer.

Another highly effective method for enhancing the selectivity of SPR sensors is through molecular imprinting technology. nih.govmdpi.com This technique involves creating a molecularly imprinted polymer (MIP) film on the SPR chip surface. nih.govmdpi.com For L-phenylalanine detection, a poly(2-hydroxyethyl methacrylate-methacryloyl-L-phenylalanine) polymeric film can be synthesized using ultraviolet polymerization. nih.govmdpi.com This process creates template-specific recognition sites within the polymer matrix that are complementary in shape, size, and functional group orientation to the target molecule.

The selectivity of such L-phenylalanine imprinted SPR sensors has been demonstrated in the presence of other amino acids, such as D-phenylalanine and L-tryptophan. nih.govmdpi.com These studies show that the imprinted sensor exhibits a significantly higher binding affinity for the target molecule compared to other structurally similar compounds.

While specific research on the direct detection of 1-¹³C-D-Phenylalanine using SPR is not extensively documented in the provided search results, the principles and methodologies applied for the detection and chiral recognition of unlabeled D- and L-phenylalanine are directly applicable. The isotopic label (¹³C) does not significantly alter the chemical properties that govern molecular recognition in these SPR systems. Therefore, an SPR sensor designed for D-phenylalanine would be expected to exhibit similar binding characteristics with 1-¹³C-D-Phenylalanine.

The kinetic parameters of the interaction between the analyte and the sensor surface can be determined through SPR analysis. The response time for a test, including equilibration, adsorption, and desorption, can be relatively short, on the order of approximately 9 minutes. nih.govmdpi.com

The table below summarizes key findings from research on SPR-based phenylalanine detection, which are relevant to the potential analysis of 1-¹³C-D-Phenylalanine.

ParameterFindingSource
Principle of Chiral Recognition Different SPR angle shifts for D- and L-phenylalanine are observed due to different dipole moments of the ionic complexes formed with a spiroxazine monolayer. nih.govingentaconnect.com
Selectivity Enhancement Molecularly imprinted polymers (MIPs) significantly improve the selectivity of SPR sensors for the target phenylalanine enantiomer over other amino acids. nih.govmdpi.com
Analyte Concentration Range Kinetic studies for L-phenylalanine have been carried out in the concentration range of 5.0–400.0 μM. nih.govmdpi.com
Limit of Detection (LOD) For an L-phenylalanine imprinted SPR sensor, the limit of detection was found to be 0.0085 μM. nih.govmdpi.com
Limit of Quantification (LOQ) For an L-phenylalanine imprinted SPR sensor, the limit of quantification was found to be 0.0285 μM. nih.govmdpi.com
Response Time The approximate time for a complete analysis cycle (equilibration, adsorption, desorption) is around 9 minutes. nih.govmdpi.com

Applications of 1 13c D Phenylalanine in Biochemical and Metabolic Research

Investigation of Metabolic Pathways and Flux Analysis

Metabolic flux analysis using stable isotopes is a powerful technique to quantify the rate of turnover of metabolites through various interconnected pathways in a biological system. The introduction of a ¹³C-labeled substrate allows researchers to trace the journey of the labeled carbon atom as it is incorporated into downstream products.

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a primary technique for quantifying intracellular fluxes, providing a detailed snapshot of cellular metabolism. d-nb.info The core principle involves introducing a ¹³C-labeled substrate, such as 1-13C-D-Phenylalanine, into a biological system and allowing it to reach an isotopic steady state. d-nb.info Analytical methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are then used to measure the mass isotopomer distributions in key metabolites. youtube.comyoutube.com This distribution pattern, or the specific arrangement of ¹³C atoms in the products, provides crucial information to calculate the relative and absolute fluxes through different metabolic pathways. youtube.comnih.gov For example, feeding this compound to a microbial culture and subsequently analyzing the labeling pattern of central carbon metabolites can reveal how this D-amino acid is catabolized and integrated into the cell's metabolic network.

Table 1: Core Principles of ¹³C-Metabolic Flux Analysis (¹³C-MFA)

StepDescription
1. Tracer Selection A substrate with a specific ¹³C labeling pattern (e.g., this compound) is chosen.
2. Labeling Experiment The biological system (cells, organism) is cultured with the ¹³C-labeled substrate until isotopic steady state is reached.
3. Metabolite Extraction Intracellular and extracellular metabolites are harvested from the system.
4. Analytical Measurement Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) is used to determine the mass/isotopomer distribution in the metabolites.
5. Flux Calculation The experimental labeling data is fitted to a computational model of the metabolic network to estimate intracellular metabolic fluxes. youtube.com

In mammals, the primary metabolic pathway for L-phenylalanine is its irreversible hydroxylation to L-tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH). wikipedia.orgmun.canih.gov This process is a critical rate-limiting step in phenylalanine catabolism and requires molecular oxygen and the cofactor tetrahydrobiopterin (B1682763) (BH₄). nih.govmetwarebio.com Studies using L-[1-¹³C]phenylalanine have been instrumental in measuring the in vivo rate of this conversion by tracing the appearance of L-[1-¹³C]tyrosine. nih.govresearchgate.net

However, D-phenylalanine is a very poor substrate for PAH. Consequently, this compound is not a suitable tracer for studying the canonical phenylalanine hydroxylation pathway. Its use in such systems would instead serve to confirm the stereospecificity of the PAH enzyme, with an expected low rate of conversion to 1-¹³C-D-tyrosine. This highlights a key difference in the application of D- versus L-isomers in metabolic research.

Given that D-phenylalanine does not readily undergo hydroxylation, its metabolism proceeds through alternative pathways. The primary routes for D-amino acid catabolism often involve D-amino acid oxidases, which convert the amino acid to its corresponding α-keto acid—in this case, phenylpyruvate. pnas.org Alternatively, transamination can also produce phenylpyruvate. pnas.orgpathbank.org

Using this compound allows for the precise tracing of these routes:

Transamination: The conversion of this compound to 1-¹³C-phenylpyruvate retains the labeled carbon. The fate of this labeled phenylpyruvate can then be followed.

Decarboxylation: Subsequent decarboxylation of 1-¹³C-phenylpyruvate would release the labeled carbon as ¹³CO₂. researchgate.net This can be measured non-invasively in exhaled breath, providing a whole-body measure of the flux through this specific pathway. nih.gov This technique, known as a ¹³C-breath test, is a powerful diagnostic tool. researchgate.net

These alternative routes are typically minor for L-phenylalanine in healthy individuals but become significant in metabolic disorders like phenylketonuria (PKU), where the PAH enzyme is deficient. nih.govpnas.org

Table 2: Comparative Metabolic Fates of the 1-¹³C Label from Phenylalanine Isomers

PathwayL-[1-¹³C]PhenylalanineThis compoundFate of ¹³C Label
Hydroxylation Major PathwayNegligibleIncorporated into Tyrosine
Transamination Minor PathwayMajor PathwayRetained in Phenylpyruvate
Decarboxylation Minor PathwayPotential PathwayReleased as ¹³CO₂ (from Phenylpyruvate)
Protein Synthesis IncorporatedNot IncorporatedBecomes part of peptide backbones

Plants and microorganisms possess unique pathways for both the synthesis and degradation of phenylalanine. frontiersin.org Plants primarily synthesize L-phenylalanine from chorismate via either the arogenate or phenylpyruvate pathways. purdue.edunih.govresearchgate.net Many microorganisms also utilize these anabolic routes. frontiersin.org

The catabolism of externally supplied D-amino acids varies widely among different species. Some bacteria possess racemases that can interconvert D- and L-amino acids, while others have specific D-amino acid dehydrogenases or oxidases. This compound can be used as a tracer to probe these pathways in non-mammalian systems. For instance, engineered E. coli strains have been developed for the production of specifically labeled aromatic amino acids. nih.gov By providing this compound as a substrate to a microorganism, researchers can track the ¹³C label to identify the enzymes and pathways involved in D-amino acid utilization, which can be important for biotechnological applications or understanding microbial ecology. asm.org

The study of whole-body protein kinetics—the balance of protein synthesis and breakdown—routinely employs stable isotope tracers. researchgate.netresearchgate.net L-[1-¹³C]phenylalanine is frequently used for this purpose because it is an essential amino acid, and in the post-absorptive state, its rate of appearance in plasma is a direct measure of whole-body proteolysis. nih.govresearchgate.net Furthermore, its rate of disappearance reflects its use in protein synthesis and oxidation.

In stark contrast, this compound is unsuitable for measuring protein synthesis in most biological systems. Ribosomal protein synthesis is highly stereospecific and does not incorporate D-amino acids into nascent polypeptide chains. Therefore, the disappearance of this compound from the plasma pool would primarily reflect its catabolism and excretion, not its incorporation into protein. This limitation makes it a poor choice for general studies of protein turnover but renders it a potentially useful tool for specifically studying D-amino acid metabolism without the confounding factor of protein incorporation. nih.gov

Structural Biology and Protein Dynamics Studies using Isotope Labeling

Isotope labeling is a cornerstone of modern structural biology, particularly for studies using NMR spectroscopy. By incorporating isotopes like ¹³C, ¹⁵N, or ²H into a protein, individual atoms can be used as probes to obtain detailed information on protein structure, dynamics, and interactions. nih.gov

Aromatic amino acids like phenylalanine are of particular interest as they are often located in structurally or functionally important regions, such as the hydrophobic core or at protein-protein interfaces. nih.govnih.govmdpi.com Site-specific isotopic labeling of phenylalanine can provide unique insights into these regions. This is typically achieved by overexpressing the protein of interest in a bacterial system (like E. coli) that is fed a diet containing the labeled amino acid. nih.gov

However, as with protein kinetics, this application is almost exclusively limited to L-amino acids due to the constraints of ribosomal synthesis. To use this compound for structural studies, one would need to employ specialized techniques such as total chemical peptide synthesis or cell-free expression systems that have been engineered to incorporate D-amino acids. While technically challenging, this approach could allow for the study of proteins that naturally contain D-amino acids (found in some marine organisms and bacteria) or for the design of novel peptides with enhanced stability, as D-amino acids are resistant to degradation by common proteases.

NMR Assignment and Characterization of Phenylalanine Residues in Macromolecules

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of macromolecules in solution. However, the spectral complexity of large proteins, particularly the assignment of aromatic residues, can be a significant challenge. The use of isotopically labeled amino acids, such as those with 13C, is a key strategy to overcome these limitations.

The selective incorporation of labeled phenylalanine aids in the unambiguous assignment of its corresponding signals in the NMR spectra of proteins. nih.gov Traditional methods using uniformly 13C/15N-labeled proteins often suffer from poor sensitivities and signal overlap, especially for phenylalanine residues where the chemical shift differences between aromatic ring carbons and protons are small. nih.gov To address this, researchers have developed methods using regio- and stereoselectively labeled phenylalanine to simplify spectra by avoiding directly connected 13C-1H pairs in the aromatic ring. nih.gov While these methods have been demonstrated with L-phenylalanine, the principles are directly applicable to the use of this compound for specific incorporation studies, particularly in systems where D-amino acids may be present or are of interest.

Site-specific isotopic labeling with precursors allows for the generation of isolated 1H-13C spin systems, which significantly simplifies the aromatic carbon spectra. nih.gov This approach enables the unambiguous resonance assignment of phenylalanine even in large systems where traditional assignment methods are not feasible. nih.gov The incorporation of this compound would provide a distinct signal for the carboxyl carbon, aiding in the characterization of the local environment of D-phenylalanine residues within a macromolecule.

Table 1: NMR Applications of Labeled Phenylalanine for Macromolecule Characterization

ApplicationLabeling StrategyBenefitReference
Resonance AssignmentRegio-/stereoselective 13C/2H/15N-labelingSimplifies spectra and resolves ambiguities nih.gov
Large System AnalysisSite-specific 13C labelingCreates isolated 1H-13C spin systems for unambiguous assignment nih.gov
Structural StudiesSelective and extensive 13C labelingReduces line broadening and facilitates resonance assignment meihonglab.com

Investigating Protein Folding and Dynamics through Relaxation Parameters

Understanding the dynamics of a protein is crucial to comprehending its function. NMR relaxation experiments provide insights into the motions of proteins over a wide range of timescales. Isotopic labeling of specific amino acids, including phenylalanine, allows for the detailed study of side-chain dynamics, which play a critical role in protein folding and stability.

The study of aromatic side-chain dynamics on the picosecond to nanosecond timescale can be achieved through 13C relaxation experiments. nih.gov By incorporating phenylalanine with a specific 13C labeling scheme, the relaxation parameters (T1, T2, and NOE) of the labeled carbon can be measured. These parameters can then be used to calculate model-free parameters, such as the generalized order parameter (S²), which quantifies the degree of spatial restriction of the bond vector, and the effective correlation time (τe), which describes the timescale of local motions. nih.govunc.edu

A study on the protein eglin c utilized a labeling scheme that introduces 13C into the delta carbons of phenylalanine and tyrosine aromatic rings to probe their motions. nih.gov The measured 13C relaxation data were well-fit to the Lipari-Szabo model-free spectral densities, revealing dominant motions on the nanosecond timescale. nih.gov The application of this compound in similar experiments would allow for the specific investigation of the dynamics of incorporated D-amino acid residues, providing valuable information on how they influence local and global protein flexibility and folding.

Table 2: Representative 13C Relaxation Parameters for Aromatic Residues in Eglin C

Parameter500 MHz600 MHz
Average T10.31 s0.37 s
Average T20.049 s0.046 s
Average {1H}-13C NOE1.21.2
Data adapted from a study on eglin c, illustrating typical relaxation values for aromatic side chains. nih.gov

Mapping Protein-Ligand Binding Sites and Conformational Changes

The interaction of proteins with small molecules is fundamental to nearly all biological processes. Identifying the binding site and understanding the conformational changes that occur upon ligand binding are key to drug discovery and understanding biological function. NMR spectroscopy, particularly with the aid of isotopically labeled molecules, is a powerful tool for these investigations.

When a ligand binds to a protein, it can induce chemical shift perturbations (CSPs) in the NMR spectrum of the protein. By using a protein containing labeled phenylalanine, the residues involved in or affected by the binding event can be identified by monitoring changes in their chemical shifts. The use of this compound as either the ligand or incorporated into the protein would provide a highly specific probe for mapping these interactions.

Furthermore, the dynamics of a protein can change upon ligand binding. NMR relaxation experiments, as described in the previous section, can be used to probe these changes. By comparing the relaxation parameters of the free and ligand-bound states of a protein containing labeled phenylalanine, researchers can gain insights into the allosteric effects and conformational rearrangements that accompany binding. Studies have shown that phenylalanine binding to the regulatory domain of phenylalanine hydroxylase stabilizes a dimeric form of the domain, and this can be monitored by NMR. illinois.edu

Elucidation of Enzyme Mechanisms

Isotopically labeled substrates are invaluable for elucidating the mechanisms of enzyme-catalyzed reactions. The specific placement of a heavier isotope allows for the tracking of bond-breaking and bond-forming steps through kinetic isotope effect (KIE) studies and direct observation of the labeled atom by techniques like NMR and mass spectrometry.

Studies on Phenylalanine Hydroxylase (PAH) Activity and Regulation

Phenylalanine hydroxylase (PAH) is a crucial enzyme in phenylalanine metabolism, catalyzing the conversion of L-phenylalanine to L-tyrosine. wikipedia.org Deficiencies in PAH activity lead to the metabolic disorder phenylketonuria (PKU). wikipedia.org The activity of this enzyme is allosterically regulated by its substrate, L-phenylalanine. nih.gov

Studies using isotopically labeled L-phenylalanine have been instrumental in understanding PAH activity and regulation. For instance, L-[1-13C]phenylalanine has been used in breath tests to non-invasively measure whole-body phenylalanine oxidation rates in patients with hyperphenylalaninemia, providing insights into the in vivo effects of different PAH gene mutations. nih.gov Deuterated L-phenylalanine has also been used to assay PAH activity in vivo by measuring the rate of release of deuterium (B1214612) into the body water. nih.gov These studies demonstrate the utility of isotopically labeled phenylalanine in probing PAH function.

While D-phenylalanine is not the natural substrate for PAH, studies have shown that it can bind to the enzyme and act as a weak activator. acs.org The use of this compound could therefore be employed to investigate the binding and allosteric effects of D-amino acids on PAH. By monitoring the 13C-labeled carboxyl group, researchers could gain further insights into the conformational changes that occur in the regulatory domain upon ligand binding. nih.gov

Table 3: Phenylalanine Oxidation Rates in Different Hyperphenylalaninemia (HPA) Classes

HPA ClassMean Oxidation Rate (nmol 13CO2/kg/h)
Controls1.83 ± 0.49
Heterozygotes1.23 ± 0.38
Non-PKU HPA0.84 ± 0.29
Variant PKU0.35 ± 0.16
Classic PKU0.08 ± 0.04
Data from a pilot study using oral L-[1-13C]phenylalanine. The rates are an index of PAH activity. nih.gov

Mechanistic Investigations of Phenylalanine Ammonia (B1221849) Lyase

Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia, a key step in the biosynthesis of numerous phenylpropanoid compounds in plants. wikipedia.org The enzyme contains a reactive 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO) cofactor that is crucial for catalysis. wikipedia.org

The mechanism of PAL has been a subject of extensive research, with proposed mechanisms involving either a nucleophilic attack of the amino group on the MIO cofactor or an electrophilic attack of the MIO on the aromatic ring of phenylalanine. nih.gov Kinetic isotope effect (KIE) studies using isotopically labeled phenylalanine have been pivotal in distinguishing between these mechanistic possibilities. The replacement of an atom with its heavier isotope can lead to a change in the reaction rate if the bond to that atom is broken or altered in the rate-determining step. wikipedia.org

Studies using deuterated and tritiated phenylalanine have provided evidence for a mechanism involving an initial Friedel-Crafts type attack of the MIO cofactor on the aromatic ring. nih.govnih.gov The use of this compound in KIE studies could provide further mechanistic insights. A 13C KIE at the carboxyl carbon could help to determine if this group is involved in substrate binding or positioning within the active site during the catalytic cycle.

Biochemical Profiling and Metabolomics

Metabolomics aims to comprehensively identify and quantify all small molecule metabolites within a biological system. Stable isotope tracing is a powerful technique in metabolomics for mapping metabolic pathways and quantifying metabolic fluxes. By introducing a 13C-labeled substrate, such as this compound, into a biological system, the label will be incorporated into downstream metabolites, allowing for their identification and the elucidation of metabolic pathways. nih.govcreative-proteomics.com

The use of labeled amino acids as tracers has been widely applied to study amino acid metabolism and protein synthesis. nih.gov For instance, L-[1-13C]phenylalanine has been used in 24-hour tracer studies to determine the daily rates of whole-body phenylalanine oxidation and hydroxylation in adults. nih.govnih.gov These studies provide valuable data for establishing dietary amino acid requirements.

While D-amino acids are less common in mammals, they are present and have important biological roles. The metabolic fate of D-phenylalanine is not as well characterized as its L-enantiomer. The use of this compound as a tracer in metabolomics studies would enable the tracking of its metabolic conversion and incorporation into various biomolecules. This could reveal novel metabolic pathways for D-amino acids and enhance our understanding of their physiological significance. Deep labeling methods, which utilize custom 13C-labeled media, allow for the identification of hundreds of endogenous metabolites and the mapping of active and inactive pathways. nih.gov The inclusion of this compound in such studies could provide a comprehensive profile of D-phenylalanine metabolism.

Identification of Altered Metabolic Pathways in Experimental Models

Stable isotope tracers are instrumental in mapping metabolic fluxes and identifying pathological alterations in metabolic pathways. While many studies have historically used L-[1-¹³C]phenylalanine to investigate human metabolism and protein synthesis, the principles are directly applicable to studying the metabolic significance of D-amino acids with 1-¹³C-D-Phenylalanine.

Inborn errors of metabolism, such as Phenylketonuria (PKU), are characterized by the disruption of the primary phenylalanine metabolic pathway, leading to the accumulation of phenylalanine and its conversion through alternative routes, such as transamination to phenylpyruvic acid. nih.govnih.gov Using ¹³C-labeled phenylalanine allows researchers to quantify the flux through these primary and alternative pathways, providing a clearer picture of the metabolic dysregulation. pnas.org

Furthermore, studies in microorganisms have demonstrated distinct metabolic fates for D-phenylalanine compared to its L-isomer. In Klebsiella sp. CK6, D-Phenylalanine was metabolized to phenyllactic acid (PLA) and phenylacetic acid (PAA), though less efficiently than L-Phenylalanine. mdpi.com Engineering new metabolic pathways in organisms like Escherichia coli has also enabled the biosynthesis of D-Phenylalanine from L-Phenylalanine, highlighting the enzymatic machinery involved in its conversion. researchgate.net Tracing these conversions with 1-¹³C-D-Phenylalanine provides an unambiguous method to measure reaction rates and pathway efficiency.

Table 1: Key Findings in Altered Phenylalanine Metabolism
Experimental ModelKey Metabolic AlterationPrimary MetabolitesReference
Phenylketonuria (PKU)Deficiency in phenylalanine hydroxylase (PAH)Phenylpyruvic acid, Phenyllactic acid, Phenylacetic acid nih.gov
TMAO-Induced Myocardial Injury (Mouse)Disruption of phenylalanine and tyrosine metabolismDecreased Phenylalanine, Decreased Tyrosine mdpi.com
Klebsiella sp. CK6Metabolism of D-Phenylalanine via alternative pathwaysPhenyllactic acid (PLA), Phenylacetic acid (PAA) mdpi.com

Development of Analytical Assays for Metabolic Intermediates

Isotopically labeled compounds are the gold standard for developing robust and accurate analytical assays, particularly for quantitative analysis by mass spectrometry. 1-¹³C-D-Phenylalanine serves as an ideal internal standard for measuring the concentration of D-phenylalanine in biological samples. Because its chemical behavior is nearly identical to the unlabeled analyte but its mass is one dalton higher, it can be used to correct for sample loss during preparation and for variations in instrument response.

The use of stable isotopes as tracers is a well-established practice in drug development and clinical diagnostics. medchemexpress.com For example, L-[1-¹³C]phenylalanine is used in breath tests to assess the activity of the phenylalanine hydroxylase enzyme. sigmaaldrich.com A similar assay could be conceived using 1-¹³C-D-Phenylalanine to measure the activity of D-amino acid oxidase or other enzymes responsible for D-phenylalanine catabolism.

The development of enantioselective assays is crucial, as the biological roles of D-amino acids are increasingly recognized. The ability to precisely quantify D-phenylalanine in the presence of a vast excess of L-phenylalanine is a significant analytical challenge. By using 1-¹³C-D-Phenylalanine as an internal standard, methods like liquid chromatography-mass spectrometry (LC-MS) can achieve the sensitivity and specificity required to measure minute quantities of this D-amino acid in complex matrices like plasma, urine, or tissue extracts.

Chiral Recognition and Enantioselective Interaction Studies

The ability to distinguish between enantiomers (chiral recognition) is fundamental to biological processes and pharmaceutical development. 1-¹³C-D-Phenylalanine can be a valuable probe in studies designed to understand and exploit these enantioselective interactions.

Supramolecular Discrimination of D-Phenylalanine

Significant progress has been made in designing synthetic host molecules that can selectively bind one enantiomer of a chiral guest molecule. A notable example involves a perylene (B46583) bisimide (PBI) derivative that was specifically designed to recognize D-Phenylalanine. nih.govnih.gov

In aqueous solutions, this homochiral PBI molecule forms aggregates. The presence of D-Phenylalanine induces a significant and measurable change in the aggregation state of the PBI derivative, causing it to disaggregate. nih.gov This change can be monitored using spectroscopic techniques:

UV-Visible Spectroscopy: The addition of D-Phenylalanine causes a distinct change in the absorption spectrum of the PBI derivative, reflecting the shift from an aggregated to a less aggregated state. researchgate.net

Fluorescence Spectroscopy: The fluorescence emission of the PBI derivative is enhanced in the presence of D-Phenylalanine. researchgate.net

Crucially, this response is highly enantioselective; the L-enantiomer of phenylalanine has a negligible effect on the PBI aggregates. nih.gov This system forms the basis of a highly sensitive fluorescence sensor for D-Phenylalanine. The interaction was also shown to be selective for D-Phenylalanine over other D-amino acids like D-serine and D-histidine, indicating that both the chemical structure and the three-dimensional arrangement are critical for recognition. nih.gov

Table 2: Performance of a Perylene Bisimide-Based D-Phenylalanine Sensor
Concentration RangeLimit of Detection (LOD)Reference
10⁻⁷–10⁻⁵ M64.2 ± 0.38 nM nih.gov
10⁻⁵–10⁻³ M1.53 ± 0.89 µM nih.gov

Probing Molecular Interactions in Complex Biological Matrices

Understanding how a molecule like D-Phenylalanine interacts with biological targets such as proteins, enzymes, or receptors within a living cell is a complex challenge. The cellular environment is crowded with countless other molecules, creating a high level of background noise. Isotopic labeling with ¹³C provides a "handle" to selectively observe the labeled molecule without interference.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular interactions at an atomic level. mdpi.com By incorporating 1-¹³C-D-Phenylalanine into a biological system, researchers can use ¹³C-NMR to specifically track the signals from the labeled carbon. Changes in the chemical shift or relaxation properties of this ¹³C nucleus upon binding to a macromolecule can provide detailed information about the binding site and the nature of the interaction. mdpi.com

This approach is invaluable for studying interactions within complex biological matrices. For example, methods have been developed to probe protein-protein interactions directly within living cells by fusing proteins of interest to reporter molecules. sigmaaldrich.comnih.gov Using 1-¹³C-D-Phenylalanine in such systems would allow for the direct observation of its binding to a specific protein target in its native cellular environment, helping to elucidate its biological function and mechanism of action. The isotopic label ensures that the observed signals originate exclusively from the administered D-enantiomer, enabling a clear and unambiguous analysis of its molecular interactions.

Future Directions and Emerging Research Avenues

High-Throughput Screening Methodologies for Enzyme Discovery and Engineering

The discovery of novel enzymes that act on D-phenylalanine and the enhancement of known enzymes' properties are critical for advancing metabolic research and biotechnology. High-throughput screening (HTS) methodologies are essential for this purpose, enabling the rapid testing of thousands of enzyme variants or microbial strains to identify those with desired activities.

Enzyme Discovery: HTS is a powerful tool for discovering new enzymes from nature. Large libraries of genes from environmental DNA (metagenomes) or from diverse microorganisms can be expressed in a host like E. coli. These cellular libraries are then screened for the ability to metabolize D-phenylalanine or its derivatives. For example, a screen could be designed to detect the depletion of D-phenylalanine or the appearance of a specific product. This approach can identify novel D-amino acid oxidases, aminotransferases, lyases, or other enzymes with previously unknown functions related to D-phenylalanine.

Enzyme Engineering: Directed evolution is a primary strategy for tailoring enzymes for specific purposes, such as improving their catalytic efficiency, altering their substrate specificity, or increasing their stability. This process involves generating large libraries of mutant enzymes through random mutagenesis or site-directed mutagenesis. HTS is then crucial for screening these libraries to find variants with improved properties.

Several HTS assay formats are applicable to enzymes involved in D-phenylalanine metabolism:

Colorimetric and Fluorometric Assays: These are the most common HTS methods. For D-amino acid oxidase (DAAO), the production of hydrogen peroxide can be detected using a coupled reaction with horseradish peroxidase (HRP) and a chromogenic or fluorogenic substrate. Similarly, for aminotransferases, the reaction can be coupled to a dehydrogenase that causes a measurable change in NADH absorbance or fluorescence.

Cell-Based Assays: In this format, the enzymatic reaction occurs within a living cell. For instance, a cell line expressing a human DAAO can be fed D-serine (or another D-amino acid substrate), and the resulting hydrogen peroxide production in the medium can be measured. This setup is particularly useful for screening for cell-permeable enzyme inhibitors.

Growth-Based Selection: In some cases, the activity of the desired enzyme can be linked to the survival or growth of the host microorganism. For example, if the breakdown of D-phenylalanine provides a necessary nutrient, only cells with active enzymes will grow, allowing for a powerful selection-based screen.

These HTS methodologies are accelerating the pace of enzyme discovery and engineering, providing new biocatalysts for the synthesis of valuable chiral compounds and new tools for dissecting the metabolic pathways of D-amino acids like D-phenylalanine.

HTS Assay TypePrincipleExample Application for D-Phenylalanine Metabolism
Colorimetric Coupled Assay The product of the primary enzyme reaction (e.g., H₂O₂) is used by a second enzyme (e.g., HRP) to generate a colored product.Screening a mutant library of D-amino acid oxidase for improved activity on D-phenylalanine.
Spectrophotometric Assay The reaction involves a change in absorbance of a substrate or cofactor, such as NADH.Screening aminotransferase variants for activity by coupling the reaction to L-glutamate dehydrogenase and monitoring NADH depletion at 340 nm.
Cell-Based Assay The enzymatic reaction is measured in a whole-cell context, often by detecting a product released into the culture medium.Screening a compound library for inhibitors of a D-phenylalanine metabolizing enzyme expressed in a human cell line.
Growth-Based Selection The survival or growth of the host cell is made dependent on the activity of the enzyme being screened.Discovering a novel enzyme from a metagenomic library that allows a host bacterium to use D-phenylalanine as a sole nitrogen source.

Q & A

Basic Research Questions

Q. How is 1-13C-D-Phenylalanine utilized as an internal standard in quantitative metabolic studies?

  • Methodological Answer : this compound is employed as a stable isotope-labeled internal standard in GC- or LC-MS workflows to improve quantification accuracy. Researchers prepare sample solutions (e.g., 10 mM stock) and spike them into biological matrices to correct for matrix effects and ionization variability. Isotopic purity (>99%) must be validated via COA analysis to ensure minimal interference from unlabeled analogs . Calibration curves are constructed using serial dilutions, and statistical validation (e.g., R² > 0.99) is required to confirm linearity .

Q. What experimental protocols are critical for ensuring reproducibility in 13C-labeled phenylalanine tracer studies?

  • Methodological Answer : Reproducibility requires strict adherence to documented protocols, including:

  • Sample preparation : Consistent pH adjustment (e.g., using 0.1 M HCl) to stabilize the compound.
  • Instrument calibration : Daily tuning of MS detectors with reference standards.
  • Data normalization : Use of internal standards (e.g., L-Phenylalanine-13C6) to account for batch variability .
  • Reporting : Full disclosure of parameters (e.g., column type, mobile phase gradients) to enable replication .

Advanced Research Questions

Q. How can researchers resolve discrepancies in isotopic enrichment data derived from this compound across different analytical platforms?

  • Methodological Answer : Contradictory data often arise from platform-specific biases (e.g., LC-MS vs. NMR). To mitigate this:

  • Cross-validation : Compare results across multiple instruments and apply correction factors for isotopic drift.
  • Error analysis : Quantify uncertainties from sample preparation (e.g., pipetting accuracy) and detector sensitivity .
  • Statistical reconciliation : Use multivariate analysis (e.g., PCA) to identify outlier datasets and refine protocols .

Q. What strategies optimize the use of this compound in dynamic metabolic flux analysis (MFA) under low-abundance conditions?

  • Methodological Answer : For low-concentration tracer studies:

  • Pulse-chase design : Administer the compound in short bursts to minimize background noise.
  • Sensitivity enhancement : Employ high-resolution LC-MS/MS with pre-column derivatization (e.g., AccQ-Tag) to improve detection limits .
  • Computational modeling : Integrate time-resolved MFA with tools like INCA or OpenFLUX to account for isotopic dilution .

Q. How should researchers design controls to distinguish between endogenous and 13C-labeled phenylalanine in complex biological systems?

  • Methodological Answer :

  • Isotopic controls : Use unlabeled phenylalanine in parallel experiments to establish baseline signals.
  • Kinetic profiling : Monitor label incorporation over time to differentiate metabolic turnover from exogenous uptake.
  • Mass isotopomer analysis : Deconvolute MS spectra using software (e.g., XCalibur) to quantify fractional enrichment .

Methodological Frameworks

Q. What criteria (e.g., FINER) guide the formulation of hypothesis-driven research questions using this compound?

  • Methodological Answer : The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) ensures rigorous question design:

  • Feasibility : Assess isotope availability, budget, and analytical infrastructure.
  • Novelty : Target understudied pathways (e.g., neurotransmitter synthesis in rare diseases).
  • Ethics : Comply with biosafety protocols for radioactive/stable isotope use .

Q. How can researchers align their experimental workflows with FAIR (Findable, Accessible, Interoperable, Reusable) principles when publishing 13C-tracer data?

  • Methodological Answer :

  • Metadata standardization : Use platforms like MetaboLights to archive raw MS files and experimental parameters.
  • Code sharing : Publish scripts for data processing (e.g., Python-based isotopologue analysis).
  • Cross-referencing : Link datasets to public repositories (e.g., PubChem CID for this compound) .

Data Analysis and Reporting

Q. What statistical methods are recommended for handling high-dimensional data from 13C metabolic tracing experiments?

  • Methodological Answer :

  • Dimensionality reduction : Apply t-SNE or UMAP to visualize metabolic clusters.
  • Hypothesis testing : Use false discovery rate (FDR) correction for multi-comparison scenarios.
  • Reproducibility metrics : Report coefficients of variation (CV) across technical replicates .

Q. How should researchers address conflicting results between isotopic labeling studies and genomic/proteomic datasets?

  • Methodological Answer :

  • Multi-omics integration : Use pathway enrichment tools (e.g., MetaboAnalyst) to reconcile flux data with transcriptomic profiles.
  • Sensitivity analysis : Identify rate-limiting enzymes whose activity may explain discrepancies.
  • Peer review : Engage domain experts to evaluate methodological rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.